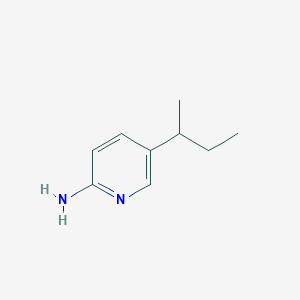

5-Sec-butyl-pyridin-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-butan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-3-7(2)8-4-5-9(10)11-6-8/h4-7H,3H2,1-2H3,(H2,10,11) |

InChI Key |

UCVHBDLBWYVDRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=C(C=C1)N |

Origin of Product |

United States |

Academic Context and Research Significance of Pyridine Amine Scaffolds

Evolution of Pyridine (B92270) Chemistry in Scholarly Research

The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar and, later, from heating animal bones. acs.orgopenaccessjournals.com The first synthesis was reported in 1876, and a significant milestone was the Hantzsch pyridine synthesis developed in 1881. acs.orgnih.gov Structurally, pyridine is an analogue of benzene (B151609) where a carbon atom is replaced by nitrogen, a substitution that confers unique properties such as basicity and increased water solubility compared to benzene. acs.orgnih.gov This nitrogen heteroatom, with its non-bonding electron pair, is crucial as it allows for hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov Over the decades, research has expanded dramatically, driven by the scaffold's versatility. openaccessjournals.com Pyridine and its derivatives are now integral to the synthesis of a vast number of molecules, including over 7,000 existing drug candidates, and are widely used as reagents and solvents in both laboratory and industrial settings. rsc.orgrsc.org

Importance of Aminopyridine Derivatives in Advanced Chemical Synthesis

Aminopyridines, which are derivatives of pyridine containing an amino group, are a particularly important class of heterocyclic compounds that have been extensively studied for their diverse biological and chemical properties. rsc.orgsciencepublishinggroup.com The 2-aminopyridine (B139424) structure is a key pharmacophore and serves as a precursor for the synthesis of a wide variety of more complex heterocyclic compounds. nih.govresearchgate.net The presence of the amino group provides a reactive handle for further functionalization, making these derivatives valuable building blocks in medicinal chemistry and materials science. nih.gov

Modern synthetic strategies, such as multicomponent reactions (MCRs), have been developed to efficiently produce substituted 2-aminopyridines. nih.govresearchgate.net These methods are prized for their efficiency, high yields, and minimal waste production, allowing for the rapid generation of diverse libraries of aminopyridine-based compounds for screening. nih.gov The functionalization of the pyridine ring, for instance at the C5 position, allows for fine-tuning of the molecule's steric and electronic properties, which is a key strategy in drug discovery and the development of new ligands for catalysis.

Positioning of 5-Sec-butyl-pyridin-2-ylamine within Heterocyclic Amine Research

This compound is a specific derivative within the broader class of 2-aminopyridines. Its structure is characterized by a 2-amino group, which is a common feature in many biologically active molecules, and a sec-butyl group at the 5-position of the pyridine ring. The alkyl substituent at the C5 position is significant; its size, shape, and lipophilicity can influence how the molecule interacts with biological targets or participates in chemical reactions.

While extensive, dedicated research on this compound itself is not widely documented in top-tier academic literature, its importance is understood through its position as a member of the substituted 2-aminopyridine family. Compounds with similar structures, such as those with tert-butyl groups or other alkyl chains at the 5-position, are frequently synthesized as part of larger compound libraries for screening purposes in drug discovery programs. glpbio.comacs.org For example, research into inhibitors for cyclin-dependent kinases (CDKs) has explored a range of N-(pyridin-2-yl)pyrimidin-2-amine derivatives, where substitutions on the pyridine ring are crucial for optimizing potency and selectivity. acs.org The sec-butyl group in this compound provides a specific steric and electronic profile that can be compared with other substituents to establish structure-activity relationships (SAR).

The synthesis of such compounds often follows established protocols for the amination of pyridines or the construction of the pyridine ring from acyclic precursors. researchgate.net The compound serves as a valuable intermediate and a molecular scaffold for building more complex molecules targeted at various biological endpoints.

Scope of Current Academic Inquiry into Pyridine Amine Systems

Current research into pyridine amine systems is vibrant and multifaceted, extending from fundamental synthesis to cutting-edge applications. A major focus remains in medicinal chemistry, where the pyridine scaffold is consistently incorporated into new drug candidates. rsc.org Researchers are actively exploring pyridine derivatives for a wide array of therapeutic areas. rsc.org The ability of the pyridine nitrogen to improve solubility and engage in hydrogen bonding makes it a privileged scaffold in drug design. nih.govenpress-publisher.com

Another significant area of inquiry is in catalysis. Pyridine-based ligands, including those derived from aminopyridines, are used to create metal complexes for a variety of chemical transformations, such as C-N cross-coupling reactions. tandfonline.com The electronic properties of the pyridine ring can be modulated by substituents to fine-tune the catalytic activity of the metal center.

Furthermore, the development of novel synthetic methodologies continues to be a priority. sciencepublishinggroup.comresearchgate.net Scientists are focused on creating more efficient, sustainable, and versatile methods for synthesizing functionalized pyridines. nih.gov This includes the use of flow chemistry and the development of new catalytic systems to enable previously difficult transformations, expanding the chemical space that can be explored. acs.org The study of heterocyclic aromatic amines (HAAs), which includes pyridine structures, also extends to understanding their formation and biological interactions, a field with relevance to toxicology and molecular epidemiology. nih.govmdpi.com

Synthetic Methodologies for 5 Sec Butyl Pyridin 2 Ylamine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The formation of the aminopyridine core can be achieved through various strategies that either build the ring from acyclic precursors or functionalize a pre-existing pyridine ring.

Condensation reactions are a foundational approach for synthesizing pyridine and its derivatives. These reactions typically involve the cyclization of precursors to form the heterocyclic ring. A classic method for creating fused pyridine systems, such as imidazo[1,2-a]pyridines, involves the condensation of 2-aminopyridines with α-haloketones. rsc.org This reaction proceeds through nucleophilic substitution where the pyridine nitrogen of the 2-aminopyridine (B139424) attacks the α-haloketone, followed by cyclization. rsc.org

Unexpected condensation products can also arise. For instance, the reaction of 2-aminopyridine with barbituric acid derivatives in dimethylformamide (DMF) can yield complex condensation products through a process that resembles a Mannich-type reaction. scielo.org.mxscielo.org.mx Similarly, Schiff bases are readily formed through the condensation of aminopyridines with various aldehydes, such as salicylaldehyde, which can be a step toward more complex molecules. asianpubs.org

| Reactants | Reagents/Conditions | Product Type |

| 2-Aminopyridine + α-Haloketone | Catalyst- and solvent-free, 60 °C | Imidazo[1,2-a]pyridine (B132010) rsc.org |

| 2-Aminopyridine + Barbituric Acid | DMF | Mannich-type condensation product scielo.org.mxscielo.org.mx |

| 2-Aminopyridine + Salicylaldehyde | Ethanol, formic acid, reflux | Schiff Base (Imine) asianpubs.org |

| 2-Aminopyridine + 5,5-Dibromobarbituric Acid | Ethanol, 70 °C | 2-Amino-5-bromopyridine (B118841) scielo.org.mx |

Table 1: Examples of Condensation Reactions for Aminopyridine Synthesis and Derivatization.

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted aminopyridines in a single step, enhancing atom economy and procedural simplicity. bohrium.comtaylorfrancis.com These reactions are valuable for creating molecular diversity. bohrium.com

A common strategy involves the one-pot reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions to produce highly substituted 2-aminopyridine derivatives. nih.gov The proposed mechanism for this transformation begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the primary amine and subsequent cyclization and aromatization to yield the final 2-aminopyridine structure. nih.gov Another versatile MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines an aldehyde, a 2-aminoazine, and an isocyanide to form imidazo[1,2-a]pyridine-3-amines, often using Lewis or Brønsted acid catalysis. sciforum.netmdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| One-pot Condensation | Enaminone, Malononitrile, Primary Amine | Solvent-free, 80 °C | 2-Amino-3-cyanopyridine derivative nih.gov |

| Four-component Reaction | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium (B1175870) Acetate (B1210297) | Microwave irradiation | 2-Oxo-1,2-dihydropyridine derivative acs.org |

| Groebke–Blackburn–Bienaymé (GBBR) | Aldehyde, 2-Aminopyridine, Isocyanide | NH4Cl, MeOH, rt | Imidazo[1,2-a]pyridine-3-amine mdpi.com |

Table 2: Overview of Multicomponent Reactions (MCRs) for Pyridine Amine Synthesis.

Introducing alkyl groups, especially secondary fragments like sec-butyl, onto the electron-deficient pyridine ring presents a synthetic challenge. nih.govwikipedia.org Direct Friedel-Crafts alkylation often fails because the reaction conditions lead to the unproductive alkylation of the basic nitrogen atom. wikipedia.org Consequently, alternative methods have been developed.

The Minisci reaction is a powerful tool for the radical alkylation of electron-deficient heterocycles. This method typically uses a carboxylic acid as the alkyl source, which undergoes oxidative decarboxylation to generate an alkyl radical that then adds to the protonated pyridine ring. google.com This approach can be used to introduce alkyl groups at the C2, C4, or C6 positions. google.com To achieve regioselectivity, particularly at the C4 position, a blocking group strategy can be employed. nih.gov

Direct alkylation can also be accomplished using organometallic reagents. The reaction of pyridine with alkyllithium reagents , for example, typically occurs via nucleophilic addition at the C2 or C4 positions. wikipedia.orgacs.org The use of 1,1-diborylalkanes in the presence of lithium hydride can direct the regioselectivity of the alkylation. acs.org Another strategy involves the activation of the pyridine ring by forming a pyridine N-oxide . This modification enhances the ring's susceptibility to nucleophilic attack and directs substitution to the 2- and 4-positions. wikipedia.org Subsequent deoxygenation restores the pyridine ring. wikipedia.org

| Method | Reagents | Typical Position(s) | Notes |

| Minisci Reaction | R-COOH, (NH4)2S2O8, AgNO3 | C2, C4, C6 | Radical-based alkylation; suitable for introducing primary, secondary, and tertiary alkyl groups. nih.govgoogle.com |

| Organolithium Addition | R-Li (e.g., sec-butyllithium) | C2 | Direct nucleophilic addition to the pyridine ring. acs.orgacs.org |

| N-Oxide Activation | 1. R-MgX (Grignard), 2. Ac2O | C2 | Activation of the ring toward nucleophiles followed by rearrangement. organic-chemistry.org |

| C-H Functionalization | 1,1-Diborylalkanes, LiH | C2 or C4 | Regioselectivity can be controlled by the reaction conditions. acs.org |

Table 3: Selected Methods for Introducing Alkyl Moieties to the Pyridine Core.

Metal-Catalyzed Synthesis of Pyridine Amines

Metal-catalyzed cross-coupling reactions have become indispensable for forming C-N bonds, providing mild and efficient routes to aminopyridines that avoid the harsh conditions of classical methods like the Chichibabin amination. morressier.comresearchgate.net

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, including aminopyridines. nbu.ac.in This palladium-catalyzed cross-coupling reaction involves the reaction of a halopyridine with a primary or secondary amine in the presence of a palladium source, a phosphine (B1218219) ligand, and a base. nbu.ac.innih.gov This methodology is highly versatile, with a broad substrate scope and tolerance for various functional groups. researchgate.net

The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and an aromatic amine has been achieved using a Pd(dba)₂/BINAP catalytic system. mdpi.com Similarly, various halopyridines (chloro-, bromo-, and iodo-) can be coupled with a range of amines using catalyst systems composed of palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ with ligands such as Xantphos or JohnPhos, and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). nih.govresearchgate.netscispace.com A plausible route to 5-sec-butyl-pyridin-2-ylamine would involve the Buchwald-Hartwig coupling of 2-bromo-5-sec-butylpyridine (itself accessible via methods in 2.1.3) with an ammonia (B1221849) surrogate or a primary amine that can be later deprotected.

| Halopyridine Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd2(dba)3 / Xantphos | NaOtBu | 98 nih.gov |

| 2,6-Dichloropyridine | Methyl 2-aminothiophene-3-carboxylate | Pd(OAc)2 / Xantphos | Cs2CO3 | 80 researchgate.net |

| 2-Bromo-5-(trifluoromethyl)pyridine | Aniline | Pd(dba)2 / BINAP | NaOtBu | 87 mdpi.com |

| 3-Bromopyridine | Aniline | Pd(OAc)2 / KF-Alumina | KF-Alumina | 94 nbu.ac.in |

Table 4: Examples of Palladium-Catalyzed Amination of Halopyridines (Buchwald-Hartwig Reaction).

Beyond the widely used palladium-catalyzed systems, other metal-catalyzed reactions are employed for C-N bond formation on the pyridine ring. The Ullmann condensation, which typically uses a copper catalyst, is a classical method for coupling aryl halides with amines, although it often requires higher temperatures than palladium-catalyzed approaches. nih.gov

Modern synthetic strategies often integrate C-N bond formation into tandem or one-pot sequences. For example, an aerobic oxidative C-N bond-forming process catalyzed by a flavin-iodine system has been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. acs.org Boron trichloride (B1173362) (BCl₃) has also been shown to mediate C-N bond formation in imidazo[1,2-a]pyridine systems by facilitating the substitution of a benzylic ether with various amine nucleophiles. nih.gov These diverse methodologies highlight the extensive toolkit available to synthetic chemists for the targeted construction of C-N bonds in pyridine-containing molecules. researchgate.net

Catalyst Systems and Ligand Optimization in Aminopyridine Synthesis

The Buchwald-Hartwig amination stands as a premier method for forging the C-N bond essential for aminopyridine synthesis. acsgcipr.org This palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of the catalyst precursor, ligand, and base to achieve high yields and broad substrate scope. numberanalytics.com A plausible and efficient route to this compound involves the coupling of an amine source with a precursor like 2-bromo-5-sec-butylpyridine.

The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to the pyridyl halide. nih.gov The choice of ligand is critical as it influences the rate of oxidative addition, subsequent amine binding, and the final reductive elimination step to yield the product. nih.govcore.ac.uk Biaryl monophosphine ligands, developed extensively by the Buchwald group, are particularly effective for these transformations. nih.govmit.edu These ligands are sterically bulky and electron-rich, which helps to promote the key steps in the catalytic cycle. core.ac.uk

The optimization of this catalytic system involves screening various components. Pre-formed palladium catalysts, or precatalysts, are often preferred as they can be more stable and provide more reliable generation of the active L-Pd(0) species. nih.gov The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) commonly employed to facilitate the deprotonation of the amine. nih.govresearchgate.net

| Catalyst System Component | Examples | Role in Reaction | Citation |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Palladacycles (e.g., G3-Phos) | Source of catalytic palladium. Pd(0) or Pd(II) which is reduced in situ. | nih.govnih.gov |

| Ligand | RuPhos, BrettPhos, XPhos, BINAP | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | nih.govmit.eduacs.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | Deprotonates the amine coupling partner to form the active nucleophile. | nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, Dimethoxyethane (DME) | Solubilizes reactants and influences catalyst activity and stability. | numberanalytics.comnih.gov |

For the synthesis of an N-alkyl-3-aminopyridine, researchers found that palladium catalysts based on sterically hindered chelating alkylphosphines were highly active, achieving high yields with catalyst loadings as low as 50 ppm. nih.gov Specifically, the reaction of 3-chloropyridine (B48278) with octylamine (B49996) proceeded to 93% isolated yield. nih.gov Such high efficiency underscores the power of ligand optimization in enabling challenging coupling reactions on the pyridine core.

Regioselective and Stereoselective Synthetic Approaches

Achieving the specific 2,5-substitution pattern of this compound requires precise regiocontrol. This is typically accomplished by using a pre-functionalized pyridine starting material where the substitution pattern is already established. For instance, the synthesis would likely commence from a 2-halo-5-alkylpyridine.

The synthesis of such a precursor can be approached in several ways. A Minisci-type reaction on a pyridine derivative could introduce an alkyl group, though controlling regioselectivity can be challenging. nih.govscispace.com A more controlled approach involves using a pyridine derivative with directing groups that favor functionalization at the desired positions. For example, a study on the regioselective synthesis of 2,3,5-trisubstituted pyridines utilized 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile building block, allowing for sequential and controlled substitutions. rsc.org Another strategy involves the use of pyridinium (B92312) N-aminides, which can be regioselectively halogenated and subsequently functionalized through cross-coupling reactions to build up highly substituted aminopyridines. researchgate.net

The most direct precursor for the final amination step would be 2-bromo-5-sec-butylpyridine or 2-chloro-5-sec-butylpyridine. The Buchwald-Hartwig amination of such substrates, including various chloropyridines, has been shown to be effective. mit.edu The reaction of ammonium salts or primary amines with halopyridines under palladium catalysis provides a direct route to the corresponding aminopyridines. acs.org

The sec-butyl group in the target molecule contains a stereocenter, necessitating an asymmetric synthetic strategy to produce a single enantiomer. Several powerful methods exist for the enantioselective synthesis of chiral amines. acs.org

One of the most direct and atom-economical methods is the asymmetric hydrogenation of a prochiral imine or enamine precursor. nih.govajchem-b.com For example, a ketone precursor such as 1-(5-sec-butylpyridin-2-yl)ethan-1-one could be subjected to direct asymmetric reductive amination (DARA). Research has shown that 2-acetyl-6-substituted pyridines can be converted to the corresponding chiral primary amines with excellent enantioselectivity (up to >99% ee) using a Ru(OAc)₂{(S)-binap} catalyst and an ammonium salt as the nitrogen source under hydrogen pressure. acs.org This approach directly installs the chiral amine in a single step.

Alternatively, a chiral auxiliary-based approach can be employed. For instance, a pyridine-2-carboxaldehyde can be condensed with a chiral sulfinamide (like tert-butanesulfinamide) to form a chiral N-sulfinylimine. youtube.com Subsequent addition of a Grignard or organolithium reagent to the C=N bond occurs with high diastereoselectivity, controlled by the chiral auxiliary. youtube.com A final acidic hydrolysis step removes the sulfinyl group to reveal the chiral primary amine. youtube.com This method allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate enantiomer of the chiral auxiliary. youtube.com

The steric and electronic nature of the sec-butyl group is expected to play a significant role in stereoselective reactions. In asymmetric catalysis, the steric bulk of substituents can profoundly influence the enantioselectivity of a reaction by dictating the favored approach of a reagent to the catalyst-substrate complex. chinesechemsoc.org

In the context of asymmetric hydrogenation of dialkyl imines, studies have shown that increasing the steric hindrance of the alkyl groups can lead to an increase in enantioselectivity. chinesechemsoc.org For instance, in an iridium-catalyzed asymmetric hydrogenation of alkyl methyl imines, the enantiomeric excess increased as the alkyl group became bulkier (e.g., from ethyl to isopropyl to tert-butyl). chinesechemsoc.org This trend suggests that the larger sec-butyl group would create a more pronounced steric differentiation in the transition state, potentially leading to high levels of stereochemical control.

Similarly, in diastereoselective approaches using chiral auxiliaries, the sec-butyl group on the pyridine ring could influence the conformational preference of the reactive intermediate. The bulky nature of the substituent may sterically hinder one face of the molecule, thereby directing the attack of a nucleophile to the opposite, more accessible face, enhancing the diastereomeric ratio of the product. hbni.ac.in While direct studies on the 5-sec-butyl group are scarce, the principles established with similar bulky alkyl groups like isopropyl and tert-butyl strongly suggest its significant influence on achieving high stereochemical outcomes. mdpi.comdiva-portal.org

Novel Synthetic Routes and Reaction Conditions

The integration of microwave irradiation into synthetic protocols has revolutionized organic chemistry by dramatically reducing reaction times, often improving yields, and promoting greener chemical processes. numberanalytics.com The synthesis of aminopyridines is no exception, with numerous reports highlighting the benefits of microwave assistance. rsc.orgresearchgate.net

Microwave heating can be particularly advantageous for reactions that typically require high temperatures and long durations under conventional heating, such as the Buchwald-Hartwig amination. nih.govresearchgate.net Researchers have successfully applied microwave irradiation to the synthesis of N-substituted 2-aminopyridines via multicomponent reactions, achieving high yields in minutes compared to hours needed for conventional methods. rsc.org For example, a three-component reaction of a chalcone, malononitrile, and an aromatic amine under microwave irradiation (200 W) for just four minutes afforded the desired 2-aminopyridine derivative in good yield. rsc.org

In the context of the Buchwald-Hartwig reaction, microwave-assisted protocols have been developed for the double amination of dihaloarenes, reducing reaction times from 24 hours to as little as 10-30 minutes with moderate to excellent yields. nih.gov This rapid and efficient heating can be applied to the synthesis of this compound from 2-bromo-5-sec-butylpyridine, potentially offering a significant improvement in efficiency over traditional thermal methods.

| Reactants | Method | Conditions | Time | Yield (%) | Citation |

| 2-Aminopyridine, Ethyl 2-bromo-3-oxobutanoate | Thermal (Neat) | 55 °C | 10 min | 87 | thieme-connect.com |

| 2-Aminopyridine, Ethyl 2-bromo-3-oxobutanoate | Microwave (Solvent-Free) | 100 W, Al₂O₃ | 50-90 s | 85-95 | thieme-connect.comorganic-chemistry.org |

| 2-Amino-5-methylpyridine, Ethyl 2-bromo-3-oxobutanoate | Thermal (Neat) | 55 °C | 15 min | 89 | thieme-connect.com |

| 2-Amino-5-methylpyridine, Ethyl 2-bromo-3-oxobutanoate | Microwave (Solvent-Free) | 100 W, Al₂O₃ | 50-90 s | 92 | thieme-connect.com |

As shown in the table above, for the synthesis of related heterocyclic structures, microwave-assisted methods consistently provide equal or better yields in a fraction of the time, highlighting the potential of this technology for the efficient synthesis of the target compound. thieme-connect.com

Hyperbaric Reaction Conditions in Pyridine Amine Synthesis

The application of high pressure, or hyperbaric conditions, in organic synthesis has been shown to accelerate reaction rates, improve yields, and influence regioselectivity, particularly in cycloaddition reactions and in the synthesis of sterically hindered molecules. While direct literature on the hyperbaric synthesis of this compound is not extensively documented, the principles can be applied by examining high-pressure synthesis of analogous substituted pyridines. researchgate.netchinesechemsoc.org

High-pressure conditions, often in the range of several kilobars, can promote reactions that are otherwise slow or inefficient at atmospheric pressure. researchgate.net For instance, the synthesis of highly substituted pyridines has been achieved using zeolite molecular sieves as catalysts under high pressure (autogenous pressure), starting from simple aliphatic aldehydes and ammonia. researchgate.net This approach offers a single-step route to complex pyridine structures with high conversions and yields. researchgate.net Another relevant strategy is the hetero-Diels-Alder reaction, where high pressure can facilitate the cycloaddition of oximino malonate dienophiles to form substituted pyridines regioselectively. nih.gov

The interaction of 1,2,4-triazine (B1199460) derivatives with dienophiles like norbornadiene under elevated temperature and pressure in an autoclave has been studied for the synthesis of 2-aminopyridines, among other products. researchgate.net These reactions likely proceed through a [4+2] cycloaddition followed by retro-Diels-Alder extrusion of a stable molecule like nitrogen to form the aromatic pyridine ring. researchgate.net Although not universally applicable, hyperbaric conditions are a valuable tool, particularly for reactions with a negative activation volume.

A notable consideration is the use of specialized equipment, such as autoclaves, to achieve and safely maintain the required high pressures. The table below summarizes findings from studies on high-pressure synthesis of pyridine derivatives, which could be extrapolated for the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Products | Reference |

| Dehydrocyclization | Aliphatic aldehydes, ammonia | Zeolites, high pressure | Highly substituted pyridines | researchgate.net |

| Hetero Diels-Alder | Oximino malonate dienophile, dienic carboxylic acid | High pressure, then Cs2CO3/DMF | Substituted pyridines | nih.gov |

| Aza-Diels-Alder | 1,2,4-Triazines, norbornadiene | Elevated temperature and pressure (autoclave) | 2-Aminopyridines and other pyridines | researchgate.net |

Green Chemistry Principles in Aminopyridine Synthesis

The integration of green chemistry principles into the synthesis of aminopyridines is crucial for developing sustainable and environmentally benign processes. These principles focus on maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic methods.

Atom Economy and Catalysis: Many synthetic routes for 2-aminopyridines involve multi-step processes that can generate significant waste. Multicomponent reactions (MCRs) offer a more atom-economical alternative by combining three or more reactants in a single step to form the final product. semanticscholar.orgnih.gov For instance, a four-component, catalyst-free synthesis of substituted 2-aminopyridines has been developed using readily available substrates under solvent-free conditions. semanticscholar.org

Catalytic methods are also central to green aminopyridine synthesis. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond in 2-aminopyridines from halopyridines and amines. nih.gov While effective, these methods often rely on expensive and toxic heavy metals. Consequently, there is growing interest in developing metal-free catalytic systems. For example, iodine-promoted synthesis of imidazo[1,2-a]pyridines in aqueous media represents a greener alternative. tandfonline.com Biocatalysis, using enzymes like Candida Antarctica lipase (B570770) B (CALB), has also been explored for the synthesis of related heterocyclic structures, offering high selectivity under mild conditions. nih.govacs.org

Safer Solvents and Energy Efficiency: The choice of solvent has a significant environmental impact. Water is an ideal green solvent due to its non-toxicity and availability. semanticscholar.org The synthesis of 2-(alkylamino)-5-{alkyl[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3,4-furandicarboxylates has been achieved through a multi-component reaction in water. researchgate.net Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are another promising class of green solvents. They offer advantages like enhanced reaction rates, higher selectivity, and simplified product separation. dss.go.thgoogle.com The use of scCO₂ has been demonstrated in the synthesis of various pharmaceutical intermediates. dss.go.th

To improve energy efficiency, alternative energy sources to conventional heating are being explored. Microwave-assisted synthesis has been successfully applied to the preparation of N-substituted 2-aminopyridines, often leading to shorter reaction times and higher yields. thieme-connect.comrsc.orgmdpi.comrsc.org Sonochemical methods, which utilize ultrasound irradiation, also offer an energy-efficient route to aminopyridine derivatives and related heterocycles, sometimes proceeding at room temperature. tandfonline.comtandfonline.comnih.govacs.orgresearchgate.net

The following table summarizes various green chemistry approaches applicable to the synthesis of aminopyridine analogs.

| Green Chemistry Principle | Method/Technique | Reactants/Substrates | Key Advantages | References |

| Atom Economy | Multicomponent Reaction | Acetophenone, malononitrile, aldehyde, ammonium carbonate | High yield, solvent-free, catalyst-free | semanticscholar.org |

| Catalysis | Palladium-catalyzed amination | 2-Bromopyridine, secondary formamides | High yields for N-substituted 2-aminopyridines | mdpi.com |

| Catalysis | Biocatalysis (CALB enzyme) | 2-Aminopyridines, β-keto esters | High catalytic efficiency, reusable catalyst | nih.govacs.org |

| Safer Solvents | Synthesis in water | Salicylaldehydes, Meldrum's acid, isocyanides, acetylenedicarboxylates | Environmentally benign, room temperature | researchgate.net |

| Safer Solvents | Supercritical CO₂ | Trimethylhydroquinone, isophytol | "Green" solvent, improved reaction rates | dss.go.th |

| Energy Efficiency | Microwave-assisted synthesis | β-Halo α,β-unsaturated aldehydes, malononitrile, amines | Rapid, high yields | thieme-connect.comrsc.org |

| Energy Efficiency | Sonochemical synthesis | 2-Aminopyridines, β-keto esters, NBS | Good yields, environmentally friendly | tandfonline.comtandfonline.com |

Coordination Chemistry and Ligand Design Principles Involving 5 Sec Butyl Pyridin 2 Ylamine

Design of Pyridine (B92270) Amine Ligands for Metal Complexation

The design of pyridine amine ligands is a strategic process aimed at creating molecules with specific coordination preferences and functionalities. The inherent properties of aminopyridines, such as their strong σ-donor ability and weak π-acceptor character, make them attractive for stabilizing various transition metal centers. preprints.org The design process often involves modifying the pyridine ring or the amino group with different substituents to modulate the ligand's steric and electronic characteristics. tcichemicals.comrsc.org

The primary considerations in the design of these ligands include:

Chelate Ring Size: The position of the amino group relative to the pyridine nitrogen determines the size of the chelate ring formed upon coordination. For 2-aminopyridines, coordination to a metal center typically forms a stable five-membered ring.

Polydenticity: By incorporating multiple pyridine amine units into a single molecule, ligands with higher denticity can be synthesized, leading to the formation of more stable, often macrocyclic, complexes. scispace.com

The design of ligands analogous to 5-Sec-butyl-pyridin-2-ylamine would focus on leveraging the electronic contribution of the sec-butyl group while considering its steric bulk. This allows for the creation of catalysts with specific activities or materials with desired photophysical properties. sciensage.inforesearchgate.net

Coordination Modes of Aminopyridine Ligands with Transition Metals

Aminopyridine ligands are versatile and can adopt several coordination modes when binding to transition metals. The preferred mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the specific structure of the aminopyridine ligand itself. preprints.orgmdpi.com

Chelating and Bridging Coordination Modes

The most common coordination mode for 2-aminopyridine (B139424) ligands is as a bidentate chelating ligand, where both the pyridine nitrogen and the amino group nitrogen bind to the same metal center. This forms a stable five-membered chelate ring. mdpi.commdpi.com This mode is prevalent in the formation of many monomeric metal complexes.

Alternatively, aminopyridine ligands can act as bridging ligands, connecting two or more metal centers. This can occur in several ways:

The pyridine nitrogen coordinates to one metal center, while the amino nitrogen coordinates to another.

The ligand can bridge two metal centers through the pyridine nitrogen in a μ-N(py) fashion.

The formation of chelating versus bridging complexes can often be controlled by the reaction stoichiometry and the choice of metal precursor. mdpi.com

Monodentate Coordination via Pyridine or Amine Nitrogen

Although less common, aminopyridine ligands can also coordinate in a monodentate fashion. preprints.orgmdpi.com In this mode, only one of the two potential donor atoms binds to the metal center.

Coordination via Pyridine Nitrogen: This is the more common of the two monodentate modes. It is often observed when the metal center is sterically crowded or when the amino group is protonated. mdpi.com

Coordination via Amine Nitrogen: This mode is considered exceptional. It may occur if the pyridine nitrogen is sterically hindered or electronically deactivated. mdpi.com For 2-aminopyridine, coordination through the amino nitrogen has been observed in specific cases with certain metal fragments. preprints.org

The preference for a particular coordination mode is a delicate balance of steric and electronic factors.

Influence of Steric and Electronic Effects of the Sec-butyl Substituent on Ligand Properties

The sec-butyl group at the 5-position of the pyridine ring in this compound exerts both steric and electronic effects that are crucial in determining the ligand's coordination behavior.

Electronic Effects: The sec-butyl group is an electron-donating alkyl group. Through an inductive effect, it increases the electron density on the pyridine ring. This enhancement of electron density makes the pyridine nitrogen a stronger σ-donor, thereby increasing its basicity and its ability to form strong coordination bonds with metal ions. umich.edu This can lead to the formation of more stable metal complexes compared to unsubstituted aminopyridines.

Metal Complex Formation with this compound Analogs

While specific studies on this compound are not widely reported, a vast body of research on the complexation of analogous substituted 2-aminopyridines provides a strong basis for understanding its coordination chemistry. cyberleninka.ruresearchgate.net

Synthesis and Characterization of Metal-Pyridine Amine Complexes

The synthesis of metal complexes with aminopyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. preprints.orgsciensage.info The reaction conditions, such as temperature and stoichiometry, can be varied to target specific coordination geometries and nuclearities. sciensage.info

For instance, reacting a substituted 2-aminopyridine with a metal halide or perchlorate (B79767) salt in a solvent like methanol, ethanol, or acetonitrile (B52724) often yields the desired metal complex upon crystallization. scispace.com

Characterization Techniques:

The resulting complexes are routinely characterized by a suite of analytical and spectroscopic techniques to determine their structure and properties.

| Technique | Information Obtained |

| Elemental Analysis | Confirms the empirical formula of the complex. cyberleninka.ru |

| FTIR Spectroscopy | Provides evidence of ligand coordination by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) stretching bands. preprints.org |

| NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination provide insight into the binding mode. preprints.org |

| UV-Vis Spectroscopy | Gives information about the electronic transitions within the complex, which can help to infer the coordination geometry around the metal center. sciensage.info |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry in the solid state. mdpi.com |

| Magnetic Susceptibility | Determines the magnetic moment of paramagnetic complexes, which is related to the number of unpaired electrons and the oxidation state of the metal. sciensage.info |

Crystallographic Analysis of Coordination Geometries

The coordination behavior of this compound is dictated by its nature as a bidentate or monodentate ligand, primarily coordinating through the pyridinyl nitrogen and, in its deprotonated (amidopyridinate) form, through the amido nitrogen. The sec-butyl group, being an electron-donating alkyl group, subtly increases the electron density on the pyridine ring, enhancing the σ-donor capacity of the pyridinyl nitrogen. However, its primary influence is steric. While not directly involved in coordination, the bulkiness of the sec-butyl group can influence the packing of complexes in the solid state and may lead to distorted coordination geometries around the metal center.

In typical complexes with 2-aminopyridine derivatives, metal ions can adopt various coordination geometries, such as distorted square-planar, square-pyramidal, or octahedral arrangements. buffalostate.edunih.gov For instance, with copper(II), four-coordinate complexes often exhibit a distorted square-planar geometry. The degree of tetrahedral distortion can be influenced by steric repulsion between the pyridine rings of adjacent ligands. buffalostate.edu In the case of this compound, the bulky substituent would likely play a significant role in the supramolecular assembly through noncovalent interactions, rather than by directly altering the primary coordination sphere in a monomeric complex. nih.gov

While specific crystallographic data for complexes of this compound are not widely published, analysis of related structures, such as those involving 2-amino-4-methylpyridine, provides insight into the expected coordination. nih.gov The metal-ligand bond lengths and angles would be anticipated to be within the typical ranges for aminopyridine complexes, with the Cu-N(pyridine) and Cu-N(amine) distances being characteristic for such interactions.

Representative Crystallographic Data for a Related Aminopyridine Complex

The following table presents representative crystallographic data for a copper(II) complex containing a substituted aminopyridine ligand, which can serve as a model for what might be expected for complexes of this compound. The data is for a [Cu(2-amino-4-methylpyridine)₂(malonate)₂(H₂O)₂] complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.891(2) |

| b (Å) | 14.543(4) |

| c (Å) | 9.782(3) |

| β (°) | 109.43(3) |

| Cu-O (equatorial) (Å) | 1.923(3) - 1.966(3) |

| Cu-O (axial) (Å) | 2.451(4) |

| Coordination Geometry | Distorted Octahedral |

| Data derived from a related structure and is for illustrative purposes only. nih.gov |

Catalytic Applications of Metal-Pyridine Amine Complexes

Metal complexes incorporating pyridine amine ligands are versatile catalysts for a range of organic transformations. The ligand framework, comprising both a pyridine ring and an amino group, allows for fine-tuning of the steric and electronic environment around the metal center. This modulation is key to controlling the activity and selectivity of the catalyst. The this compound ligand offers a specific combination of moderate electron-donating character and significant steric bulk, which can be advantageous in certain catalytic applications.

Enantioselective Oxidation Reactions Catalyzed by Pyridine Amine Ligands

Manganese and iron complexes featuring aminopyridine ligands have emerged as effective catalysts for enantioselective oxidation reactions, including the epoxidation of olefins and the hydroxylation of C-H bonds. The enantioselectivity of these reactions is highly dependent on the chirality and steric bulk of the ligand scaffold.

While this compound is not chiral itself, it can be incorporated into larger, chiral ligand frameworks. In such a context, the sec-butyl group would act as a bulky substituent that can help to create a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively control the trajectory of the incoming substrate, leading to preferential formation of one enantiomer of the product. The electron-donating nature of the sec-butyl group can also modulate the redox potential of the metal center, influencing the reactivity of the catalytic oxidant, such as H₂O₂. acs.org Studies on related systems have shown that tuning the electronic properties of substituents on the pyridine ring can modulate the ligand field strength, which in turn affects the catalytic activity. acs.org

Role in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers, and copper complexes are the most common catalysts. The ligand coordinated to the copper center plays a crucial role in mediating the equilibrium between the active radical species and the dormant species, thereby controlling the polymerization. Multidentate amine-based ligands are widely used for this purpose.

In the context of ATRP, this compound would typically be part of a larger polydentate ligand structure. The electronic properties of the ligand influence the redox potential of the Cu(I)/Cu(II) couple, which is central to the ATRP mechanism. The electron-donating sec-butyl group would stabilize the Cu(II) state, thus affecting the atom transfer equilibrium constant. Furthermore, the steric bulk of the sec-butyl group can influence the geometry of the copper complex, which also impacts its catalytic activity and the accessibility of the metal center. While specific studies on ligands containing the this compound moiety are scarce, research on other substituted pyridines demonstrates that both steric and electronic factors are critical in tuning the performance of ATRP catalysts. researchgate.net

Typical Components in a Cu-based ATRP System

| Component | Example | Role |

| Monomer | Methyl Methacrylate | Polymer building block |

| Initiator | Ethyl α-bromoisobutyrate | Starts the polymer chain |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant species |

| Ligand | Substituted Aminopyridine | Solubilizes and tunes the catalyst |

| Solvent | Toluene | Reaction medium |

Theoretical and Computational Investigations of 5 Sec Butyl Pyridin 2 Ylamine

Quantum Chemical Calculations for Reactivity Prediction

Prediction of Regioselectivity and Stereoselectivity

Without primary or secondary research sources that have performed these specific computational investigations on 5-Sec-butyl-pyridin-2-ylamine, any attempt to create the requested content would result in speculation or scientifically unfounded information.

Computational Modeling of Ligand-Metal Interactions

The 2-aminopyridine (B139424) moiety is a classic bidentate chelating ligand, capable of coordinating to metal centers through the pyridine (B92270) nitrogen and the exocyclic amino group. Computational modeling allows for a detailed examination of these interactions, providing insights that are crucial for designing novel catalysts and functional materials.

While specific binding energy calculations for this compound complexes are not extensively documented in the surveyed literature, density functional theory (DFT) and other quantum chemical methods are routinely used to predict the stability and structure of related metal-ligand complexes. The binding energy of the ligand to a metal ion is a function of both electronic and steric factors. The electron-donating nature of the amino group and the sec-butyl group enhances the electron density on the pyridine ring, making it a stronger Lewis base and promoting robust coordination.

The coordination geometry of metal complexes involving aminopyridine ligands is diverse and highly dependent on the metal ion, its oxidation state, and the steric profile of the ligands. rsc.orgrsc.orgresearchgate.net For instance, copper(II) complexes with N-donor ligands frequently adopt five-coordinate geometries, such as distorted square pyramidal or trigonal bipyramidal. mdpi.comresearchgate.net In a hypothetical complex with this compound, the bulky sec-butyl group at the 5-position would exert significant steric influence, potentially favoring less crowded coordination geometries or dictating the facial versus meridional arrangement of multiple ligands around an octahedral metal center. rsc.orgwhiterose.ac.uk Studies on sterically hindered ligands show that such bulk can influence bond lengths and angles, leading to distorted geometries that may be key to their function. whiterose.ac.uk

Table 1: Representative Coordination Geometries in Metal Complexes with N-Donor Pyridine-Type Ligands This table presents typical data from related systems to infer the potential coordination behavior of this compound.

| Metal Ion | Typical Coordination Geometry | Typical M-N Bond Lengths (Å) | Reference |

|---|---|---|---|

| Cu(II) | Distorted Square Pyramidal | Basal: 1.95-2.09, Apical: 2.16-2.23 | mdpi.com |

| Cu(II) | Distorted Trigonal Bipyramidal | Equatorial: 2.04-2.24, Axial: varied | mdpi.com |

| Fe(II) | Octahedral | ~2.1-2.3 | researchgate.net |

| Pd(II) | Square Planar | ~2.0-2.1 | nih.gov |

Ligand substitution is a primary strategy for tuning the performance of metal-based catalysts. The sec-butyl group on the this compound ligand can influence catalytic activity through two main mechanisms: electronic effects and steric effects.

Electronic Effects: The sec-butyl group is an electron-donating group (EDG). This inductive effect increases the electron density on the pyridine ring, enhancing the donor strength (basicity) of the pyridine nitrogen. For many catalytic reactions, increasing the basicity of the ligand can lead to higher catalytic activity. nih.gov For example, in Pd(II)-catalyzed carbonylation reactions, complexes with more basic pyridine ligands generally show higher yields. nih.gov Similarly, studies on p-substituted pyridinium (B92312) catalysts for CO2 utilization found that electron-donating groups enhance catalytic efficiency. preprints.org

Table 2: Observed Influence of Ligand Substitution on Catalysis in Pyridine-Based Systems

| Catalytic System | Substituent Effect | Outcome | Reference |

|---|---|---|---|

| Fe(II) Ethylene Oligomerization | Synergism of alkyl-steric and halogen-electronic effects | Tuned oligomer distribution, enhancing C6-C16 fraction | researchgate.net |

| Pd(II) Carbonylation | Increased ligand basicity (3- or 4-substitution) | Increased reaction yield | nih.gov |

| Pd(II) Carbonylation | Steric hindrance (2- or 6-substitution) | Decreased catalytic activity | nih.gov |

| Pyridinium-catalyzed CO2 utilization | Electron-donating p-substituents (e.g., -NMe2, -CH3) | Higher yield of cyclic carbonate | preprints.org |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a computational microscope to view the motion of molecules over time, providing insights into their behavior in solution and their aggregation into condensed phases.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal key dynamic properties. The simulation would track the trajectory of every atom, allowing for the analysis of conformational flexibility. Key motions would include the rotation around the C-C single bonds within the sec-butyl group and the rotation about the C-N bond connecting the amine to the pyridine ring.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the molecular conformation over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule (e.g., sec-butyl vs. pyridine ring). |

| Radius of Gyration (RoG) | Compactness of the molecule's conformation. frontiersin.org |

| Radial Distribution Function (g(r)) | Probability of finding solvent molecules at a certain distance from specific atoms (e.g., around the -NH2 group). |

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular interactions. mdpi.com For this compound, the primary interactions dictating its crystal packing are expected to be hydrogen bonding and van der Waals forces, with potential contributions from π-π stacking.

Based on studies of closely related aminopyridines, the most significant interaction would likely be the formation of hydrogen-bonded dimers or chains. researchgate.netnih.gov A common and robust supramolecular synthon involves a hydrogen bond between the amino group of one molecule and the pyridine nitrogen of a neighbor (N-H···N). researchgate.netresearchgate.net This interaction often leads to the formation of linear chains or cyclic dimers.

Table 4: Common Intermolecular Interactions in Substituted Aminopyridine Crystals

| Interaction Type | Description | Typical Geometric Parameters | Reference(s) |

|---|---|---|---|

| Hydrogen Bonding | Between the amino group (donor) and pyridine nitrogen (acceptor) of adjacent molecules. | N···N distance: ~3.0-3.5 Å | researchgate.netresearchgate.net |

| π-π Stacking | Attraction between the aromatic pyridine rings of neighboring molecules. | Centroid-centroid distance: ~3.5-3.8 Å | researchgate.netconicet.gov.ar |

| C-H···π Interactions | A C-H bond (from an alkyl group) interacting with the face of a pyridine ring. | H···π distance: ~2.5-3.0 Å | researchgate.net |

Applications in Organic Synthesis and Advanced Material Chemistry

Development of Novel Chemical Scaffolds from Pyridine (B92270) Amine Platforms

The 2-aminopyridine (B139424) core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can provide ligands for diverse biological targets. rsc.orgmdpi.com The development of novel chemical scaffolds from this platform is a highly active area of research. nih.govnih.gov

The introduction of substituents like the sec-butyl group on the pyridine ring is a key strategy for generating chemical diversity. The sec-butyl group provides a non-polar, sterically defined moiety that can:

Enhance Lipophilicity : This can improve membrane permeability and influence the pharmacokinetic profile of a drug candidate.

Probe Binding Pockets : The size and shape of the sec-butyl group can be used to explore hydrophobic pockets within protein active sites, potentially increasing binding affinity and selectivity.

Modulate Solid-State Properties : The group can disrupt crystal packing, which may improve the solubility of the final compound.

Libraries of compounds based on the 5-Sec-butyl-pyridin-2-ylamine scaffold can be generated by functionalizing the exocyclic amino group or other positions on the pyridine ring, leading to new chemical entities for screening in drug discovery programs. nih.gov

Synthetic Strategies for Functional Molecules Derived from Pyridine Amine Systems

Beyond its use as a foundational building block for heterocycles, the this compound scaffold allows for a range of synthetic modifications to produce diverse functional molecules. These strategies often fall under the category of "late-stage functionalization," where a complex molecular core is modified in the final steps of a synthesis to rapidly generate analogues. nih.govwikipedia.orgworktribe.com

Key synthetic strategies include:

N-Functionalization : The exocyclic amino group is readily acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide variety of substituents. acs.org This allows for the synthesis of amides, ureas, and more complex amine derivatives.

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. rsc.orgresearchgate.netrsc.org For this compound, the C-H bonds at positions 3, 4, and 6 are potential targets for reactions like arylation, alkylation, or halogenation, often directed by the amino group or a removable directing group. This approach avoids the need for pre-functionalized starting materials and offers a more efficient route to polysubstituted pyridines.

Fluorination and Nucleophilic Aromatic Substitution (SNAr) : A powerful two-step strategy involves the selective C-H fluorination of the pyridine ring, typically at the position alpha to the nitrogen (C6), followed by SNAr. nih.govacs.org The installed fluorine atom acts as an excellent leaving group, allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles under mild conditions.

Table 2: Potential Late-Stage Functionalization Reactions for the this compound Scaffold

| Reaction Type | Position(s) Targeted | Reagents & Conditions | Potential Outcome | Ref. |

|---|---|---|---|---|

| N-Acylation | Exocyclic Amine | Acyl chloride, base | Formation of amide derivatives | General |

| Buchwald-Hartwig Amination | Exocyclic Amine (on a halo-precursor) | Aryl halide, Pd catalyst, ligand, base | Synthesis of N-aryl derivatives | acs.org |

| C-H Arylation | C3, C4, C6 | Aryl halide, Pd catalyst, directing group | Introduction of aryl groups on the ring | rsc.orgresearchgate.net |

| C-H Fluorination / SNAr | C6 | AgF₂, then Nucleophile (Nu-H) | Installation of diverse nucleophiles (-Nu) at C6 | nih.govacs.org |

Q & A

Q. What statistical methods are recommended for analyzing dose-response curves in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/LC50 values. Use tools like GraphPad Prism to assess goodness-of-fit (R² > 0.95) and report confidence intervals . For contradictory datasets, perform meta-analysis with random-effects models to account for inter-study variability .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic steps, including solvent volumes, catalyst loadings, and purification methods (e.g., column chromatography gradients). Deposit raw data (NMR spectra, chromatograms) in open-access repositories .

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling 5-sec-butyl-pyridin-2-ylamine in electrophysiological assays?

Q. How can researchers validate the absence of genotoxic impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.